6-(Trifluoromethyl)-1',2',3',6'-tetrahydro-2,4'-bipyridine hydrochloride
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Overview
Description
6-(Trifluoromethyl)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine hydrochloride is an organic compound. It is a white solid and can dissolve in water and common organic solvents such as ethanol and dimethylformamide (DMF). Its melting point is approximately 145 to 150 degrees Celsius .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which could include 6-(Trifluoromethyl)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine hydrochloride, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves the use of trifluoroacetimidoyl chlorides in a visible light-mediated intramolecular radical cyclization . Another method involves the reaction of benzotrichloride with SbF3 to form PhCF2Cl and PhCF3 .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines, such as 6-(Trifluoromethyl)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine hydrochloride, are diverse. They include aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Physical And Chemical Properties Analysis
6-(Trifluoromethyl)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine hydrochloride is a white solid that is soluble in water and common organic solvents such as ethanol and DMF. Its melting point is approximately 145 to 150 degrees Celsius .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions. SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmaceutical Applications
The trifluoromethyl group in this compound could potentially have pharmaceutical applications. Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA for various diseases and disorders over the last 20 years . The presence of the TFM group can significantly affect the pharmacological activities of these drugs .
Fungicidal Activity
Trifluoromethyl-substituted pyridine derivatives, like this compound, have been found to show higher fungicidal activity than chlorine and other derivatives . This suggests potential applications in the development of new fungicides .
Future Directions
Trifluoromethylpyridines and their intermediates, such as 6-(Trifluoromethyl)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine hydrochloride, are important ingredients for the development of agrochemical and pharmaceutical compounds. The demand for these compounds has been increasing steadily over the last 30 years . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .
properties
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2.ClH/c12-11(13,14)10-3-1-2-9(16-10)8-4-6-15-7-5-8;/h1-4,15H,5-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJNXXGYPOAERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=NC(=CC=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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